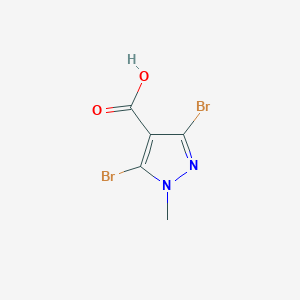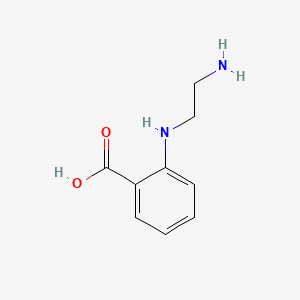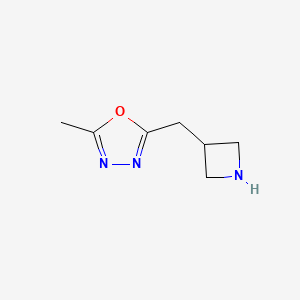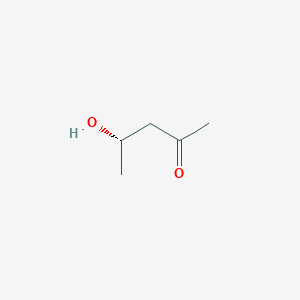
methyl (3S)-3-amino-3-(4-iodophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S)-3-amino-3-(4-iodophenyl)propanoate is an organic compound with the molecular formula C10H12INO2 It is a derivative of phenylalanine, where the phenyl group is substituted with an iodine atom at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(4-iodophenyl)propanoate typically involves the esterification of the corresponding amino acid, (3S)-3-amino-3-(4-iodophenyl)propanoic acid. One common method involves the use of sulfuric acid as a catalyst under inert atmosphere conditions at 75°C for 15 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3S)-3-amino-3-(4-iodophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form corresponding nitro or imine derivatives, while reduction can yield amine derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products include azido, cyano, or other substituted derivatives.
Oxidation: Products include nitro or imine derivatives.
Reduction: Products include primary or secondary amines.
Hydrolysis: The major product is (3S)-3-amino-3-(4-iodophenyl)propanoic acid.
Applications De Recherche Scientifique
Methyl (3S)-3-amino-3-(4-iodophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (3S)-3-amino-3-(4-iodophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The amino and ester groups can undergo various transformations, affecting the compound’s biological activity and pharmacokinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(4-iodophenyl)propanoate: Lacks the amino group, making it less versatile in biochemical applications.
Methyl 3-amino-3-(4-bromophenyl)propanoate: Contains a bromine atom instead of iodine, resulting in different reactivity and binding properties.
Methyl 3-amino-3-(4-chlorophenyl)propanoate: Contains a chlorine atom, which affects its chemical and biological properties differently.
Uniqueness
Methyl (3S)-3-amino-3-(4-iodophenyl)propanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding characteristics. The combination of the amino and ester groups further enhances its versatility in various chemical and biological applications.
Propriétés
Formule moléculaire |
C10H12INO2 |
|---|---|
Poids moléculaire |
305.11 g/mol |
Nom IUPAC |
methyl (3S)-3-amino-3-(4-iodophenyl)propanoate |
InChI |
InChI=1S/C10H12INO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1 |
Clé InChI |
AVPVIAJZEPDUSS-VIFPVBQESA-N |
SMILES isomérique |
COC(=O)C[C@@H](C1=CC=C(C=C1)I)N |
SMILES canonique |
COC(=O)CC(C1=CC=C(C=C1)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-{[(trifluoromethyl)sulfonyl]oxy}-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13899730.png)


![4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13899765.png)
![[5,5'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B13899767.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13899773.png)


![methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13899788.png)


![3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13899801.png)
![[1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol](/img/structure/B13899816.png)
![Propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13899823.png)
